4-Chloro-3-(trifluoromethyl)benzyl alcohol
Overview
Description
4-Chloro-3-(trifluoromethyl)benzyl alcohol is a chemical compound that is part of the benzyl alcohol family, characterized by a benzene ring with a chloro and a trifluoromethyl group attached, along with a benzylic alcohol functional group. This compound is of interest due to its potential as an intermediate in organic synthesis and its unique structural properties that may influence its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-3-(trifluoromethyl)benzyl alcohol can be achieved through various methods. One such method involves the oxidation of primary benzylic alcohols to the corresponding aldehydes using chloramine-T and a catalytic amount of indium(III) triflate under optimized reaction conditions, which include the use of acetonitrile as a solvent . Another approach for the synthesis of related compounds is the oxidative rearrangement of benzyl alcohols with difluoro(aryl)-λ3-bromane, which results in the formation of aryl fluoromethyl ethers .
Molecular Structure Analysis
The molecular structure of compounds within the same family as 4-Chloro-3-(trifluoromethyl)benzyl alcohol often includes a benzene ring with various substituents that can significantly affect the molecule's properties. For instance, the presence of a trifluoromethyl group can increase the molecule's electronegativity and influence its reactivity . Additionally, the presence of a chloro group can also affect the molecule's reactivity and its potential to participate in further chemical reactions.
Chemical Reactions Analysis
Compounds similar to 4-Chloro-3-(trifluoromethyl)benzyl alcohol can undergo a variety of chemical reactions. For example, N-chloro-1,2,3-triazoles, which share some structural similarities, can react with nucleophiles such as KCN and KF due to the presence of a highly polarized N—Cl bond, leading to the formation of potassium salts of the triazoles . Furthermore, 1-Aryl-1-chloro-2,2,2-trifluoroethylisocyanates, which also contain a trifluoromethyl group, can react with 3-alkoxyphenols to form urethanes that undergo intramolecular cyclization to produce oxazin-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(trifluoromethyl)benzyl alcohol are influenced by its molecular structure. The presence of a trifluoromethyl group can increase the compound's lipophilicity and resistance to metabolic degradation, while the chloro group can enhance its reactivity. The benzylic alcohol moiety is a functional group that can participate in various chemical reactions, such as oxidation and substitution, and can also affect the compound's solubility and boiling point. The crystal packing of related compounds can exhibit weak intermolecular hydrogen-bond contacts, which may result in the formation of specific structural motifs in the solid state .
Scientific Research Applications
Synthetic Pathways and Structural Properties
The synthesis and structural properties of novel compounds, including those derived from reactions involving chloral and substituted anilines, highlight the potential utility of 4-Chloro-3-(trifluoromethyl)benzyl alcohol in developing new chemical entities. High-resolution spectroscopic analyses and ab initio calculations provide insights into the conformation and reactivity of these compounds, suggesting their applicability in various fields, including pharmaceuticals and materials science (Issac & Tierney, 1996).
Pharmacokinetic Behavior Modification
Environmental factors significantly influence the pharmacokinetic behavior of organic solvents, highlighting the potential of 4-Chloro-3-(trifluoromethyl)benzyl alcohol to modify the toxicokinetic profiles of related compounds. This insight is critical for designing compounds with desired pharmacokinetic properties, especially in the context of drug development and environmental health (Sato, 1991).
Stability and Degradation Studies
The stability and degradation pathways of compounds like nitisinone, closely related to 4-Chloro-3-(trifluoromethyl)benzyl alcohol, have been explored using advanced analytical techniques. These studies contribute to a better understanding of the chemical's behavior under various conditions, which is vital for its application in medical treatments and environmental assessments (Barchańska et al., 2019).
Supramolecular Chemistry Applications
The versatile nature of compounds structurally related to 4-Chloro-3-(trifluoromethyl)benzyl alcohol, such as benzene-1,3,5-tricarboxamides, underscores their significance in supramolecular chemistry. Their ability to self-assemble into nanometer-sized structures paves the way for their use in nanotechnology, polymer processing, and biomedical applications, demonstrating the broad potential of 4-Chloro-3-(trifluoromethyl)benzyl alcohol derivatives in advanced materials science (Cantekin, de Greef, & Palmans, 2012).
Catalysis and Chemical Transformations
4-Chloro-3-(trifluoromethyl)benzyl alcohol serves as a precursor or intermediate in catalytic processes that facilitate the formation of C-N and C-O bonds, crucial for synthesizing a wide array of chemical products. Advances in palladium-catalyzed reactions exemplify its role in efficient and selective chemical transformations, which is instrumental in the synthesis of pharmaceuticals, natural products, and new synthetic methodologies (Muci & Buchwald, 2002).
Safety And Hazards
properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYCPYROZOWIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380777 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzyl alcohol | |
CAS RN |
65735-71-9 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65735-71-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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